Chemical structure and properties of 4-cyano-4'-thiomorpholinomethyl benzophenone
Chemical structure and properties of 4-cyano-4'-thiomorpholinomethyl benzophenone
Executive Summary & Chemical Identity
4-Cyano-4'-thiomorpholinomethyl benzophenone (CAS: 898782-46-2) is a specialized functionalized benzophenone derivative primarily engineered for use as a Type II photoinitiator in UV-curable formulations.
Unlike simple benzophenone, which requires the addition of a separate amine co-initiator (synergist) to function effectively, this molecule integrates a hydrogen-donating moiety (the thiomorpholine group) linked via a methylene bridge. This structural design enhances compatibility with specific resin matrices (acrylates, epoxies) and reduces the migration of low-molecular-weight species, a critical parameter in food packaging and biomedical coatings.
Chemical Specifications
| Property | Detail |
| IUPAC Name | 4-[(4-thiomorpholin-4-ylmethyl)benzoyl]benzonitrile |
| CAS Number | 898782-46-2 |
| Molecular Formula | C₁₉H₁₈N₂OS |
| Molecular Weight | 322.43 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Predicted Boiling Point | ~514°C (at 760 mmHg) |
| Solubility | Soluble in DCM, Chloroform, Toluene, Acrylates; Insoluble in Water |
| Absorption Max (λmax) | ~250–260 nm (π-π), ~340 nm (n-π weak) |
Synthesis & Manufacturing Protocol
The synthesis of 4-Cyano-4'-thiomorpholinomethyl benzophenone is a multi-step process that demands precise control over regioselectivity. The most robust industrial route involves the functionalization of a methyl-substituted benzophenone precursor.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
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4-Cyano-4'-methylbenzophenone : The core scaffold.
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Thiomorpholine : The cyclic amine nucleophile.
The linkage is established via a Wohl-Ziegler bromination followed by a Nucleophilic Substitution (S_N2) .
Detailed Experimental Protocol
Step 1: Synthesis of 4-Cyano-4'-(bromomethyl)benzophenone
This step activates the benzylic position for subsequent amine attachment.
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Reagents: 4-Cyano-4'-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq, radical initiator).
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Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (green alternative).
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Procedure:
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Dissolve 4-Cyano-4'-methylbenzophenone in anhydrous solvent under inert atmosphere (N₂).
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Add NBS and catalytic BPO.
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Heat to reflux (approx. 75-80°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 8:2).
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Critical Checkpoint: The reaction is complete when the dense succinimide byproduct floats to the surface.
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Workup: Cool to 0°C, filter off succinimide. Concentrate the filtrate to obtain the crude brominated intermediate (yellow solid). Use immediately to prevent hydrolysis.
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Step 2: Amination with Thiomorpholine
This step introduces the thiomorpholine moiety via S_N2 displacement.
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Reagents: Crude 4-Cyano-4'-(bromomethyl)benzophenone (1.0 eq), Thiomorpholine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Acetonitrile (ACN) or DMF.
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Procedure:
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Suspend the brominated intermediate and K₂CO₃ in ACN.
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Add Thiomorpholine dropwise at room temperature to control exotherm.
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Heat to 60°C for 3 hours.
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Validation: Monitor disappearance of the benzylic bromide spot on TLC.
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Purification: Pour mixture into ice water. The product will precipitate.[1] Filter, wash with water, and recrystallize from Ethanol/Hexane to yield pure 4-Cyano-4'-thiomorpholinomethyl benzophenone.
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Synthesis Workflow Diagram
Figure 1: Synthetic pathway transforming the methyl-benzophenone precursor into the final thiomorpholine derivative via radical bromination and amination.[2][3][1][4][5]
Mechanism of Action: Photoinitiation[9]
This compound functions as a Type II Photoinitiator .[6] Unlike Type I initiators that cleave upon irradiation, Type II initiators undergo a bimolecular reaction where the excited state abstracts a hydrogen atom from a donor molecule.
The "Self-Co-Initiating" Advantage
In standard systems, benzophenone is mixed with a free amine (e.g., MDEA). This leads to issues like amine blooming (surface migration) and odor. In 4-Cyano-4'-thiomorpholinomethyl benzophenone , the thiomorpholine group acts as a "tethered" co-initiator.
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Mechanism: Upon UV absorption, the benzophenone carbonyl enters a Triplet State (n-π*).
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H-Abstraction: The triplet carbonyl abstracts a hydrogen atom from the carbon alpha to the nitrogen in the thiomorpholine ring (or the benzylic position).
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Radical Generation: This generates two radicals: a ketyl radical (inactive/terminator) and an alpha-amino radical (highly reactive). The alpha-amino radical initiates the polymerization of acrylates.
Photochemical Pathway Diagram
Figure 2: Jablonski-style diagram illustrating the Type II photoinitiation mechanism, from photon absorption to radical generation.
Applications & Performance Characteristics
UV-Curable Inks and Coatings
This compound is particularly valuable in:
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Low-Migration Inks: Used in food packaging (indirect contact) where small molecule migration must be minimized. The higher molecular weight (322 g/mol ) compared to Benzophenone (182 g/mol ) reduces mobility.
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Pigmented Systems: The cyano group and the amine substitution can slightly red-shift the absorption, potentially improving depth of cure in pigmented formulations compared to unsubstituted benzophenone.
Biological & Material Interfaces[5]
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Surface Grafting: The thiomorpholine sulfur atom provides a potential "handle" for oxidation to sulfoxides/sulfones, altering polarity, or for coordination with metal surfaces in anti-corrosion coatings.
Solubility Profile
| Solvent | Solubility Rating | Application Note |
| HDDA (Monomer) | High | Ideal for 100% solids UV formulations. |
| Toluene/Xylene | High | Suitable for solvent-based coatings. |
| Water | Negligible | Requires protonation (pH < 4) to solubilize. |
References
-
ChemicalBook. (2024).[7] 4-Cyano-4'-thiomorpholinomethyl benzophenone Product Entry. Retrieved from
- Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (General reference for Type II Benzophenone mechanisms).
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BenchChem. (2025).[5] Synthesis of substituted benzophenone derivatives via Mannich and Bromination pathways. Retrieved from
-
PubChem. (2025).[4] Benzophenone derivatives and their physicochemical properties. National Library of Medicine. Retrieved from
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Bromomethyl)benzophenone | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
